molecular formula C12H8N4O2 B2530058 (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid CAS No. 793716-18-4

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid

Cat. No. B2530058
CAS RN: 793716-18-4
M. Wt: 240.222
InChI Key: NRSAJIMYAZUABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid, also known as TPMPA, is a chemical compound that has been widely used in scientific research as a selective antagonist of GABAA receptors containing the δ-subunit.

Mechanism of Action

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid acts as a competitive antagonist of GABAA receptors containing the δ-subunit. It binds to the receptor at the same site as the endogenous ligand GABA, but does not activate the receptor. This results in a decrease in the inhibitory effects of GABA on the neuron, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, suggesting that δ-subunit-containing GABAA receptors play a role in anxiety regulation. It has also been shown to have anticonvulsant effects, suggesting that these receptors may be involved in the pathogenesis of epilepsy. Additionally, (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid has been shown to have analgesic effects, suggesting that δ-subunit-containing GABAA receptors may play a role in pain regulation.

Advantages and Limitations for Lab Experiments

One advantage of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is its selectivity for δ-subunit-containing GABAA receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological conditions. However, one limitation of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid is its potential off-target effects. It has been shown to have some activity at other GABAA receptor subtypes, which may complicate interpretation of experimental results.

Future Directions

There are several future directions for research on (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid. One area of interest is the role of δ-subunit-containing GABAA receptors in addiction and substance abuse. It has been suggested that these receptors may play a role in the rewarding effects of drugs of abuse, and (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid may be a useful tool for investigating this hypothesis. Another area of interest is the potential therapeutic use of (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid. It has been suggested that δ-subunit-containing GABAA receptors may be a target for the development of novel anxiolytic, antidepressant, and anticonvulsant drugs, and (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid may be a useful starting point for drug development.

Synthesis Methods

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid can be synthesized using a three-step process. The first step involves the reaction of 3-nitrophthalic anhydride with hydrazine hydrate to form 3-nitrophthalhydrazide. The second step involves the reaction of 3-nitrophthalhydrazide with acetic anhydride to form 3-acetoxy-1,2,4-triazolo[3,4-a]phthalazine. The final step involves the reaction of 3-acetoxy-1,2,4-triazolo[3,4-a]phthalazine with potassium hydroxide and acetic acid to form (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid.

Scientific Research Applications

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid has been widely used in scientific research to study the role of GABAA receptors containing the δ-subunit in various physiological and pathological conditions. It has been shown to be a selective antagonist of these receptors, and has been used to investigate the effects of δ-subunit-containing GABAA receptors on anxiety, depression, epilepsy, and pain.

properties

IUPAC Name

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-11(18)6-5-10-14-15-12-9-4-2-1-3-8(9)7-13-16(10)12/h1-7H,(H,17,18)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSAJIMYAZUABV-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331096
Record name (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid

CAS RN

793716-18-4
Record name (E)-3-([1,2,4]triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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